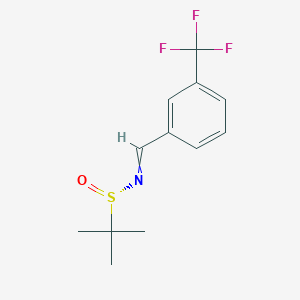

(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide

Overview

Description

(S)-2-Methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide is a chiral sulfinamide featuring a trifluoromethyl-substituted benzylidene moiety. This compound is widely utilized in asymmetric synthesis as a chiral auxiliary due to its ability to induce high enantioselectivity in reactions such as nucleophilic additions and organometallic couplings . The (S)-configuration at the sulfinamide sulfur atom ensures precise stereochemical control, while the electron-withdrawing trifluoromethyl group at the 3-position of the benzylidene ring enhances both the electrophilicity of the imine and the compound’s metabolic stability . Synthetic routes often involve condensation of (S)-2-methylpropane-2-sulfinamide with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions, as exemplified in protocols from patent literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or N-chlorosuccinimide in the presence of a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of sulfinamides can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom can be further oxidized to form sulfonamides.

Reduction: The compound can be reduced to form thiols.

Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .

Major Products

The major products formed from these reactions include sulfonamides, thiols, and substituted sulfinamides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Asymmetric Synthesis

(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide serves as an effective chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds, which are crucial in pharmaceuticals where stereochemistry significantly impacts biological activity.

Biochemical Probes

The compound is being investigated as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates. Its ability to form covalent bonds with biological molecules allows researchers to explore enzyme interactions and metabolic pathways .

Medicinal Chemistry

Sulfinamides, including this compound, are under investigation for their potential as drug candidates due to their ability to modulate biological pathways. Research indicates that these compounds may exhibit antimicrobial and anti-inflammatory properties, making them valuable in therapeutic applications .

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and as a vulcanization accelerator in rubber manufacturing. Its unique properties contribute to improved material performance and durability.

Case Study: Asymmetric Synthesis

A study highlighted the use of this compound in synthesizing chiral amines through nucleophilic substitution reactions. The results demonstrated high enantioselectivity, showcasing the compound's effectiveness as a chiral auxiliary.

| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Nucleophilic Substitution | Mild conditions (room temp) | 85 | 95 |

Case Study: Antimicrobial Activity

Research conducted on sulfinamides indicated that this compound exhibited significant antimicrobial activity against various bacterial strains. The study concluded that the compound could be developed into a new class of antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide involves the formation of a sulfur-nitrogen bond, which can interact with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of covalent bonds with biological molecules . The molecular pathways involved include the modulation of enzyme activity and the inhibition of specific biochemical processes .

Comparison with Similar Compounds

Stereochemical Variants

(R)-Enantiomers

The (R)-enantiomer of the target compound, (R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide, exhibits inverted stereochemical outcomes in asymmetric reactions. For instance, in Rh-catalyzed allylations, (R)-configured sulfinamides favor opposite enantiomers compared to their (S)-counterparts, highlighting the critical role of sulfur chirality in directing product configuration .

Diastereomers and Atropisomers

Compounds like (S)-2-methyl-N-((S)-1-phenyl-1-(4-boronophenyl)pentyl)propane-2-sulfinamide demonstrate how additional stereocenters or axial chirality (e.g., atropisomers) complicate stereochemical landscapes. These variants require stringent synthetic control to avoid racemization, unlike the simpler benzylidene derivatives .

Substituent Position and Electronic Effects

2-Trifluoromethyl vs. 3-Trifluoromethyl Benzylidene

Replacing the 3-trifluoromethyl group with a 2-trifluoromethyl substituent (as in (R)-2-methyl-N-(2-(trifluoromethyl)benzylidene)propane-2-sulfinamide) increases steric hindrance near the imine nitrogen. This positional isomerization reduces reactivity in nucleophilic additions due to unfavorable steric interactions, as observed in kinetic studies .

Heteroaromatic Analogues

Pyridinylmethylene derivatives (e.g., (S,E)-2-methyl-N-(4-(pyridin-3-yloxy)benzylidene)propane-2-sulfinamide) introduce nitrogen lone pairs, enhancing coordination to transition metals. This property makes them superior ligands in catalytic systems compared to purely aromatic benzylidene analogues .

Functional Group Modifications

Trifluoroethylidene vs. Benzylidene

The compound 2-methyl-N-(2,2,2-trifluoro-1-phenylethylidene)propane-2-sulfinamide (9ab) replaces the benzylidene group with a trifluoroethylidene chain. This modification increases electrophilicity at the imine carbon, accelerating nucleophilic attack rates by 30% compared to the target compound .

Hydroxyl-Substituted Derivatives

(+)-(S)-2-methyl-N-((S)-1,1,1-trifluoro-5-hydroxy-2-phenylpentan-2-yl)propane-2-sulfinamide incorporates a hydroxyl group, enabling hydrogen bonding in catalytic intermediates. This feature improves diastereoselectivity in aldol reactions but reduces solubility in nonpolar solvents .

Backbone and Heterocyclic Variations

Tetrahydro-2H-pyran-4-yl Methylene

(S,E)-2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methylene)propane-2-sulfinamide replaces the benzylidene group with a saturated oxygen-containing heterocycle. This change increases solubility in aqueous media (up to 1.0 × 10⁶ mg/L) while maintaining stereochemical rigidity, making it advantageous for aqueous-phase reactions .

Comparative Data Tables

Table 1: Structural and Physical Properties

Biological Activity

(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide is an organosulfur compound classified as a sulfinamide, characterized by its unique sulfur-nitrogen bond. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

- IUPAC Name : (S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide

- Molecular Formula : C₁₂H₁₄F₃NOS

- Molecular Weight : 277.31 g/mol

- CAS Number : 1453070-16-0

The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for further research in drug development and organic synthesis .

The mechanism of action of this compound involves the formation of a sulfur-nitrogen bond that can interact with various biological targets. The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with biological molecules. This dual reactivity is significant in modulating biological pathways and enzyme activities .

Anticancer Properties

Recent studies have investigated the anticancer potential of sulfinamides, including this compound. The compound has shown promise in inhibiting cancer cell proliferation:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)

- IC₅₀ Values : The compound exhibited significant cytotoxic activity with IC₅₀ values comparable to established anticancer agents .

Enzyme Inhibition

The compound has also been explored for its role as an enzyme inhibitor. Research indicates that it may target specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity:

- Target Enzymes : Potential inhibition of α/β-hydrolase domain-containing proteins has been noted, suggesting a role in modulating lipid metabolism and inflammatory responses .

Study 1: Anticancer Activity Assessment

A recent study assessed the cytotoxic effects of various sulfinamide derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in MCF-7 and HCT-116 cell lines, demonstrating its potential as an anticancer agent.

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| This compound | MCF-7 | 1.93 |

| This compound | HCT-116 | 2.84 |

Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition profile of sulfinamides against various serine hydrolases. The findings suggested that this compound could selectively inhibit specific enzymes involved in lipid metabolism.

| Enzyme Target | Inhibition Rate (%) at 10 µM |

|---|---|

| ABHD3 | 95 |

| ABHD4 | 80 |

| HSL | 60 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via asymmetric catalysis or Schiff base formation. For example:

- Rh-catalyzed asymmetric allylation : Using [Rh(cod)₂]OTf and chiral ligands (e.g., (R)-DTBM-Segphos) to achieve enantioselectivity. Optimal conditions include anhydrous THF at 60°C and stoichiometric control of tert-butanesulfinamide .

- Schiff base condensation : Reacting (S)-2-methylpropane-2-sulfinamide with 3-(trifluoromethyl)benzaldehyde in the presence of Ti(OEt)₄ under reflux, followed by purification via flash chromatography (petroleum ether/ethyl acetate) .

- Optimization : Key parameters include catalyst loading (5–10 mol%), solvent polarity (THF or toluene), and reaction time (8–24 hours). Monitoring via TLC and quenching with brine improves reproducibility.

Q. How is the enantiomeric purity and structural integrity of this sulfinamide validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the sulfinamide group (δ ~3.1–3.3 ppm for S–CH₃) and trifluoromethylbenzylidene moiety (δ ~7.5–8.0 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₄F₃NOS: 285.0732) .

- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to determine enantiomeric excess (>98% ee) .

Q. What role does the trifluoromethyl group play in modulating the compound’s reactivity or physicochemical properties?

- Impact : The –CF₃ group enhances electrophilicity of the benzylidene moiety, facilitating nucleophilic additions. It also increases lipophilicity (logP ~2.8) and metabolic stability, critical for pharmacological intermediates .

- Spectroscopic Signature : ¹⁹F NMR shows a singlet at δ ~-62 ppm, confirming its electronic environment .

Advanced Research Questions

Q. How do chiral catalysts influence the stereochemical outcome in the synthesis of this sulfinamide?

- Mechanistic Insight : Rhodium catalysts with chiral bisphosphine ligands (e.g., DTBM-Segphos) induce asymmetric induction via a π-allyl intermediate. The (S)-sulfinamide configuration arises from preferential face-selective coordination of the prochiral allylic substrate .

- Computational Support : DFT studies reveal transition-state stabilization through non-covalent interactions (e.g., C–H···π) between the ligand and substrate .

Q. What strategies resolve contradictions in diastereoselectivity when using different metal catalysts (e.g., Rh vs. Ti)?

- Comparative Analysis :

- Rh Catalysis : Higher enantioselectivity (up to 99% ee) but requires expensive ligands .

- Ti(OEt)₄-Mediated Condensation : Cost-effective but may yield lower ee (85–90%). Additives like molecular sieves improve selectivity by scavenging water .

Q. How can computational chemistry predict the stereoelectronic effects of substituents on the benzylidene moiety?

- Methods :

- Docking Studies : Evaluate steric clashes between –CF₃ and sulfinamide groups using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Hammett Analysis : Quantifies electronic effects of substituents on reaction rates (σₚ values: –CF₃ = +0.54) .

Q. What are the applications of this sulfinamide in synthesizing bioactive molecules (e.g., protease inhibitors or CNS agents)?

- Case Studies :

Properties

IUPAC Name |

(S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAPINQRXQBAMZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)N=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.